molecular formula C15H13NO5S B2506993 2-(4-Acetylphenylsulfonamido)benzoic acid CAS No. 871922-86-0

2-(4-Acetylphenylsulfonamido)benzoic acid

Cat. No.: B2506993
CAS No.: 871922-86-0
M. Wt: 319.33
InChI Key: SMCLCSHXZNOMCC-UHFFFAOYSA-N
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Description

2-(4-Acetylphenylsulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a sulfonamide group and a benzoic acid moiety.

Scientific Research Applications

2-(4-Acetylphenylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “2-(4-Acetylphenylsulfonamido)benzoic acid” is not provided, sulfonamide antibiotics, which are structural analogs of para-aminobenzoic acid (PABA), act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). DHPS catalyzes the conversion of PABA into dihydropteroate, a precursor of folate synthesis .

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

While specific future directions for “2-(4-Acetylphenylsulfonamido)benzoic acid” are not provided, research into the synthesis of benzothiazole compounds related to green chemistry has been highlighted. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenylsulfonamido)benzoic acid typically involves the following steps:

    Formation of 4-Acetylbenzenesulfonamide: This can be achieved by reacting 4-acetylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions.

    Coupling with Benzoic Acid Derivative: The 4-acetylbenzenesulfonamide is then coupled with a benzoic acid derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-Carboxyphenylsulfonamido)benzoic acid.

    Reduction: Formation of 2-(4-Aminophenylsulfonamido)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzenesulfonamide: Lacks the benzoic acid moiety.

    2-(4-Aminophenylsulfonamido)benzoic acid: Contains an amine group instead of an acetyl group.

    2-(4-Carboxyphenylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of an acetyl group.

Uniqueness

2-(4-Acetylphenylsulfonamido)benzoic acid is unique due to the presence of both an acetyl group and a benzoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-10(17)11-6-8-12(9-7-11)22(20,21)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLCSHXZNOMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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